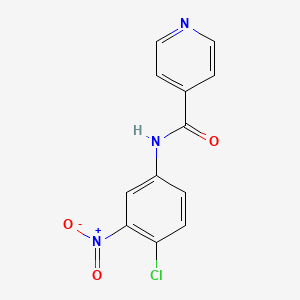![molecular formula C16H18N2O3 B5696452 N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide, also known as DPAF, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In inflammation research, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Wirkmechanismus
The precise mechanism of action of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in gene expression and cell proliferation. N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has also been shown to inhibit the activity of certain kinases involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include the inhibition of cancer cell growth and proliferation, the reduction of inflammation, the improvement of cognitive function, and the reduction of neuroinflammation. N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide in lab experiments is its relatively simple synthesis method and low cost. N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide is also stable under certain conditions, which allows for easy storage and transportation. However, one limitation of using N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide in lab experiments is its low solubility in water, which may limit its use in certain assays and experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on gene expression and signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide and improving its solubility in water for use in a wider range of experiments and assays.
Synthesemethoden
The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide involves the reaction of 4-aminophenyl-2-furamide with 2,2-dimethylpropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-[4-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFRKFYDSQXEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)
![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)

![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)



![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)




